molecular formula C30H42ClN3O8 B12767120 2-Azabicyclo(16.3.1)docosa-4,6,10,18,21-pentaene-3,20,22-trione, 9-((aminocarbonyl)oxy)-19-((2-chloroethyl)amino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-, (8R,9R,12R,13R,14R,16R)- CAS No. 71952-92-6

2-Azabicyclo(16.3.1)docosa-4,6,10,18,21-pentaene-3,20,22-trione, 9-((aminocarbonyl)oxy)-19-((2-chloroethyl)amino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-, (8R,9R,12R,13R,14R,16R)-

Cat. No.: B12767120
CAS No.: 71952-92-6
M. Wt: 608.1 g/mol
InChI Key: NDSRHDSAGOYHHW-ABUULLJTSA-N
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Description

The compound “2-Azabicyclo(1631)docosa-4,6,10,18,21-pentaene-3,20,22-trione, 9-((aminocarbonyl)oxy)-19-((2-chloroethyl)amino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-, (8R,9R,12R,13R,14R,16R)-” is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the azabicyclo structure and the introduction of various functional groups. Typical synthetic routes may include:

  • Formation of the azabicyclo core through cyclization reactions.
  • Introduction of the trione functionality via oxidation reactions.
  • Functionalization with amino, chloroethyl, hydroxy, and methoxy groups through substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of trione functionalities to diols.

    Substitution: Replacement of chloroethyl groups with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophiles such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield ketones or aldehydes.
  • Reduction may produce alcohols.
  • Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound might be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.

Industry

In industrial applications, the compound could be utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

  • Binding to enzymes or receptors, altering their activity.
  • Interacting with nucleic acids, affecting gene expression.
  • Modulating cellular pathways through signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other azabicyclo derivatives or molecules with similar functional groups. Examples could be:

  • 2-Azabicyclo(16.3.1)docosa derivatives with different substituents.
  • Compounds with similar trione functionalities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

71952-92-6

Molecular Formula

C30H42ClN3O8

Molecular Weight

608.1 g/mol

IUPAC Name

[(4E,6Z,8R,9R,10E,12R,13R,14R,16R)-19-(2-chloroethylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C30H42ClN3O8/c1-16-12-20-25(33-11-10-31)22(35)15-21(27(20)37)34-29(38)17(2)8-7-9-23(40-5)28(42-30(32)39)19(4)14-18(3)26(36)24(13-16)41-6/h7-9,14-16,18,23-24,26,28,33,36H,10-13H2,1-6H3,(H2,32,39)(H,34,38)/b9-7-,17-8+,19-14+/t16-,18-,23-,24-,26-,28-/m1/s1

InChI Key

NDSRHDSAGOYHHW-ABUULLJTSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@H]([C@@H](/C=C(/[C@H]([C@@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCl)/C)OC)OC(=O)N)\C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCl)C)OC)OC(=O)N)C)C)O)OC

Origin of Product

United States

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